molecular formula C11H10N2O2 B3071068 5-o-Tolyl-1h-pyrazole-4-carboxylic acid CAS No. 1007541-87-8

5-o-Tolyl-1h-pyrazole-4-carboxylic acid

Cat. No. B3071068
CAS RN: 1007541-87-8
M. Wt: 202.21 g/mol
InChI Key: SZQFGJAHAQPPLF-UHFFFAOYSA-N
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Description

5-o-Tolyl-1h-pyrazole-4-carboxylic acid is a chemical compound with the linear formula C11H10N2O2 . It is a solid substance and is part of a class of compounds known as pyrazole carboxylic acids . Pyrazole derivatives are an important group of organic compounds containing heterocyclic rings from which important medicinal, biological, and industrial properties have been reported .


Synthesis Analysis

The synthesis of pyrazole derivatives has been widely studied. One common method involves a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . A series of novel pyrazole-4-carboxamides were rationally designed, synthesized, and their structures were characterized by 1H NMR, 13C NMR, and HRMS .


Molecular Structure Analysis

The molecular structure of 5-o-Tolyl-1h-pyrazole-4-carboxylic acid contains a total of 26 bonds; 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 1 double bond, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 carboxylic acid (aromatic) .


Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and complex. For instance, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . Another reaction involves a mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones .


Physical And Chemical Properties Analysis

5-o-Tolyl-1h-pyrazole-4-carboxylic acid is a solid substance . It has a molecular weight of 188.18 . The compound decomposes at 278 °C .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, including 5-o-Tolyl-1h-pyrazole-4-carboxylic acid, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice . The results revealed that these derivatives may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

Inhibitory Activity Against Neuraminidase (NA)

A series of C-5-NH2-acyl derivatives of OC containing the pyrazole moiety, which includes 5-o-Tolyl-1h-pyrazole-4-carboxylic acid, were synthesized . Several of these derivatives exhibited substantial inhibitory activity against NA . Moreover, in silico ADME evaluation indicated that the derivatives were drug-like with higher oral absorption rates and greater cell permeability than OC .

Structural and Spectral Investigations

The pyrazole-4-carboxylic acid derivatives, including 5-o-Tolyl-1h-pyrazole-4-carboxylic acid, have been the subject of combined experimental and theoretical studies . These studies focus on the structural and spectral properties of these compounds .

Synthesis of Derivatives

5-o-Tolyl-1h-pyrazole-4-carboxylic acid can be used as a starting material for the synthesis of various derivatives . These derivatives can be designed to have different properties and can be used in various applications .

Mechanism of Action

Target of Action

Similar compounds such as 1-phenyl-1h-pyrazole-4-carboxylic acid and 3,5-dimethyl-1h-pyrazole-4-carboxylic acid ethyl ester have been reported to interact with prostaglandin d2 (pgd2) and cyclic adenosine monophosphate (camp), respectively . These targets play crucial roles in various physiological processes.

Biochemical Pathways

Related compounds have been shown to influence pathways involving pgd2 and camp . These pathways are involved in a variety of physiological processes, including inflammation, smooth muscle contraction/relaxation, and cellular signaling.

Result of Action

Related compounds have been shown to have effects on cellular signaling pathways and physiological processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 5-o-Tolyl-1h-pyrazole-4-carboxylic acid . For instance, changes in pH can affect the ionization state of the compound, potentially influencing its solubility and permeability. Similarly, temperature can affect the compound’s stability and the rate of its interactions with its targets.

Future Directions

Pyrazole derivatives, including 5-o-Tolyl-1h-pyrazole-4-carboxylic acid, continue to be a focus of research due to their diverse biological activities. Future research may focus on further exploring the medicinal properties of these compounds and developing new synthesis methods .

properties

IUPAC Name

5-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-7-4-2-3-5-8(7)10-9(11(14)15)6-12-13-10/h2-6H,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZQFGJAHAQPPLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=C(C=NN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-o-Tolyl-1h-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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